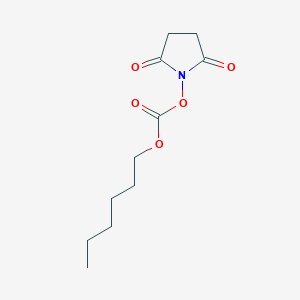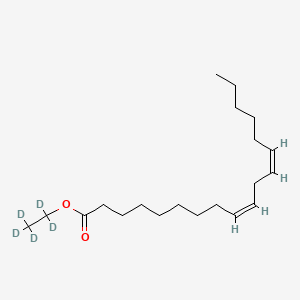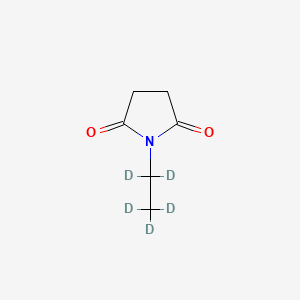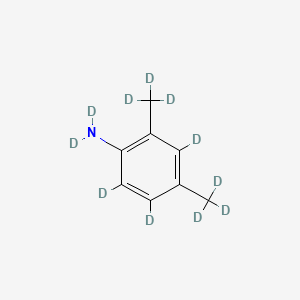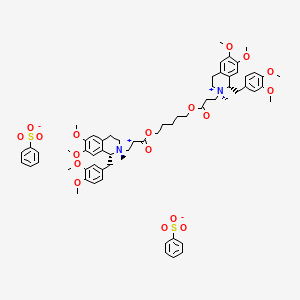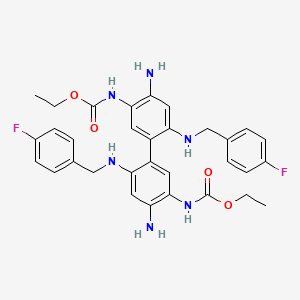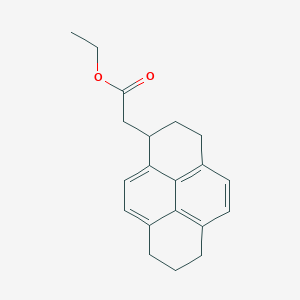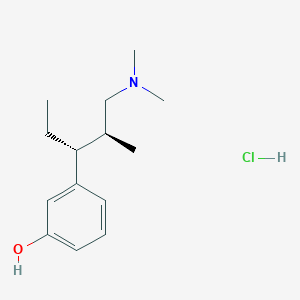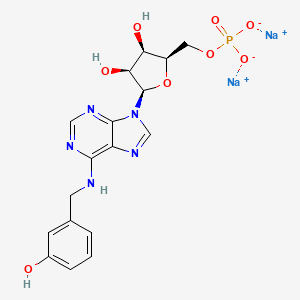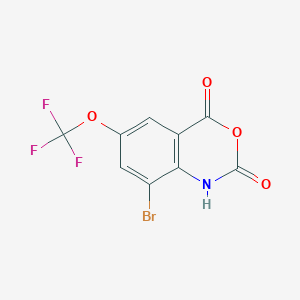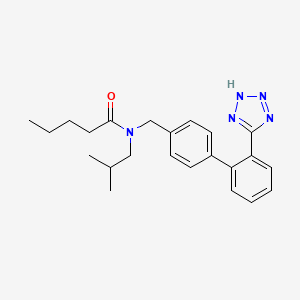![molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-Azabicyclo[222]octan-3-carbonochloridate is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using stereoselective reactions . Another approach includes the use of palladium-catalyzed reactions to introduce functional groups onto the bicyclic structure .
Industrial Production Methods
Industrial production methods for (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate often rely on scalable synthetic routes that can be performed under mild conditions. These methods may include the use of catalytic systems and continuous flow reactors to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.
科学的研究の応用
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonochloridate group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares similar nitrogen-containing features.
Uniqueness
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1 |
InChIキー |
WGNZRZSJIVMRBU-SSDOTTSWSA-N |
異性体SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)Cl |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
